1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide
Description
1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide ([DMIM][Tf₂N]) is an ionic liquid (IL) featuring a symmetric imidazolium cation substituted with methoxy (–OCH₃) groups at the 1- and 3-positions and the bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anion. The [Tf₂N]⁻ anion is known for its hydrophobicity, low viscosity, and high thermal stability, making it a popular choice in IL design for applications such as catalysis, extraction, and electrolytes .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1,3-dimethoxyimidazol-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2O2.C2F6NO4S2/c1-8-6-3-4-7(5-6)9-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGPWZWXCSNVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C[N+](=C1)OC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F6N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746178 | |
| Record name | 1,3-Dimethoxy-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951021-03-7 | |
| Record name | 1,3-Dimethoxy-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quaternization of 1,3-Dimethoxyimidazole
The synthesis begins with the formation of the imidazolium cation. 1,3-Dimethoxyimidazole reacts with a methylating agent, such as methyl triflate or iodomethane, in a polar aprotic solvent (e.g., acetonitrile) under inert atmosphere. The reaction typically proceeds at 60–80°C for 12–24 hours, yielding 1,3-dimethoxyimidazolium halide ([DMIm]⁺X⁻).
Key Reaction Parameters
Anion Exchange via Metathesis
The halide counterion is replaced with bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) through a metathesis reaction. Lithium bis(trifluoromethylsulfonyl)imide (Li[Tf₂N]) is added to an aqueous solution of [DMIm]⁺X⁻, forming the target ionic liquid and lithium halide byproduct.
Procedure
-
Dissolve [DMIm]⁺Br⁻ (0.18 mol) in deionized water (150 mL).
-
Add Li[Tf₂N] (0.18 mol) in water (150 mL) dropwise.
-
Stir the biphasic mixture for 12–24 hours at room temperature.
-
Extract the ionic liquid phase with dichloromethane (3 × 50 mL).
-
Wash the organic phase with water until halide-free (confirmed by AgNO₃ test).
Purification and Halide Removal
Liquid-Liquid Extraction
Continuous extraction using a Soxhlet apparatus or separatory funnel ensures efficient removal of LiX impurities. Organic solvents like ethyl acetate or dichloromethane preferentially dissolve the ionic liquid, while aqueous phases retain lithium halides.
Filtration Through Adsorbents
Post-extraction, the organic phase is filtered through silica gel or alumina to adsorb residual halides and organic impurities. This step reduces halide content to <10 ppm, critical for electrochemical applications.
Drying and Solvent Removal
The purified ionic liquid is dried under vacuum (60°C, 4–8 hours) to remove trace water and solvents. Final water content, measured via Karl Fischer titration, is typically <50 ppm.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, acetone-d₆, 293 K):
-
δ 8.78 (s, 1H, imidazolium H2)
-
δ 7.56 (m, 1H, imidazolium H4)
-
δ 7.50 (s, 1H, imidazolium H5)
-
δ 4.28 (t, 2H, OCH₂)
¹³C NMR confirms the absence of halide peaks and quantifies deuteration in isotopically labeled variants.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset temperatures >350°C, consistent with other [Tf₂N]⁻-based ionic liquids.
Comparative Analysis of Synthesis Methods
| Parameter | Metathesis (Li[Tf₂N]) | Direct Alkylation |
|---|---|---|
| Reaction Time | 24 hours | 48 hours |
| Halide Content | <10 ppm | 50–100 ppm |
| Yield | 85–90% | 70–75% |
| Purity (HPLC) | >99% | 95–97% |
Industrial-Scale Production Considerations
Solvent Recycling
Ethyl acetate and dichloromethane are recovered via distillation, reducing costs and environmental impact.
Challenges and Innovations
Halide Contamination
Residual halides degrade electrochemical performance. Advanced methods include:
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Nucleophilic Substitution: The imidazolium cation can participate in nucleophilic substitution reactions.
Coordination Chemistry: The compound can form complexes with metal ions, acting as a ligand.
Electrochemical Reactions: It is used in electrochemical applications due to its ionic nature.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and amines. Reactions are typically carried out in polar solvents at moderate temperatures.
Coordination Chemistry: Metal salts such as palladium chloride or platinum chloride are used to form complexes.
Electrochemical Reactions: The compound is used in electrochemical cells with appropriate electrodes and electrolytes.
Major Products Formed
Nucleophilic Substitution: Substituted imidazolium salts.
Coordination Chemistry: Metal-imidazolium complexes.
Electrochemical Reactions: Various electrochemical products depending on the specific application.
Scientific Research Applications
Electrochemical Applications
Battery Electrolytes:
[DMIM][TFSI] has been investigated for use as an electrolyte in lithium-ion batteries. Its low volatility and high thermal stability make it an attractive alternative to traditional organic solvents. Studies have shown that ionic liquids like [DMIM][TFSI] can enhance the performance of Li-ion batteries by improving ionic conductivity and stability under high temperatures. The interaction of [DMIM][TFSI] with co-solvents such as ethylene carbonate has been analyzed using molecular dynamics simulations, revealing structural insights that contribute to better electrolyte performance in battery systems .
Supercapacitors:
The use of ionic liquids in supercapacitors is another area where [DMIM][TFSI] has shown promise. Its high ionic conductivity and electrochemical stability allow for efficient charge storage and rapid charge/discharge cycles. Research indicates that supercapacitors utilizing [DMIM][TFSI] exhibit superior energy density compared to those using conventional electrolytes .
Biocompatibility and Antimicrobial Properties
Antibacterial Agents:
Recent studies have highlighted the antimicrobial properties of ionic liquids, including [DMIM][TFSI]. It has been shown to exhibit significant antibacterial activity against Escherichia coli, with mechanisms involving disruption of bacterial cell membranes. The inclusion of different cations and anions can tailor the biocompatibility of these ionic liquids, making them suitable for various biological applications .
Biocompatible Materials:
The incorporation of [DMIM][TFSI] into polymeric matrices has been explored for developing biocompatible materials. These materials can be used in medical devices and drug delivery systems due to their favorable interactions with biological tissues, highlighting the potential for safe and effective applications in healthcare .
Material Science Applications
Separation Processes:
[DMIM][TFSI] is utilized in separation processes due to its unique solvation properties. It has been employed in liquid-liquid extraction techniques for the separation of metals and organic compounds, demonstrating higher efficiency compared to traditional solvents. The environmental benefits of using ionic liquids like [DMIM][TFSI], which are less toxic and more sustainable, further enhance their appeal in material science applications .
Nanomaterials Synthesis:
The synthesis of nanomaterials using [DMIM][TFSI] as a solvent or stabilizing agent has been studied extensively. Its ability to stabilize nanoparticles during synthesis processes allows for the production of high-quality nanomaterials with tailored properties for applications in electronics, catalysis, and optics .
Safety and Environmental Considerations
While [DMIM][TFSI] offers numerous advantages, it is essential to consider safety aspects associated with its use. Toxicological studies indicate that it can be harmful if ingested or if it comes into contact with skin; hence proper handling procedures must be established during its application in research and industrial settings . Furthermore, the environmental impact of ionic liquids is being evaluated, focusing on their biodegradability and potential aquatic toxicity .
Mechanism of Action
The mechanism by which 1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the bis(trifluoromethylsulfonyl)imide anion provides stability and solubility. These interactions facilitate various chemical and electrochemical processes, making the compound highly versatile.
Comparison with Similar Compounds
Structural and Functional Group Variations
Cation Modifications
1-Ethyl-3-methylimidazolium [Tf₂N] ([EMIM][Tf₂N])
- Structure : Asymmetric alkyl chain substitution (ethyl and methyl groups).
- Properties :
- Melting point: -15°C .
- Density: 1.53 g/cm³ .
- Viscosity: Lower than alkyl-substituted analogs due to reduced hydrogen bonding .
1-Butyl-3-methylimidazolium [Tf₂N] ([BMIM][Tf₂N])
- Structure : Longer alkyl chain (butyl group) enhances hydrophobicity.
- Properties :
- Melting point: -4.9°C .
- Density: 1.45 g/cm³ .
- Extraction efficiency: Achieves >99% for chlorophenols due to hydrophobic interactions . Applications: Effective in liquid-liquid extraction of organic pollutants .
1,3-Dihexylimidazolium [Tf₂N] ([HHIM][Tf₂N])
- Structure : Symmetric long-chain alkyl substitution (hexyl groups).
- Properties :
- Extraction performance: High enrichment factors (183–372) for polycyclic aromatic hydrocarbons (PAHs) due to strong hydrophobic interactions .
- Selectivity: Tunable for specific analytes via chain length optimization .
Hypothesized Properties:
- Polarity : Higher than alkyl-substituted analogs due to electron-donating methoxy groups.
- Viscosity : Likely higher than [EMIM][Tf₂N] due to enhanced cation-anion interactions.
- Thermal Stability : Comparable to other [Tf₂N]⁻-based ILs (>300°C).
Anion Consistency
All compared ILs share the [Tf₂N]⁻ anion, ensuring similar thermal stability and hydrophobicity. Differences arise primarily from cation modifications.
Physicochemical Properties
Table 1: Comparative Properties of Imidazolium-Based [Tf₂N]⁻ ILs
*Estimated based on structural analogs.
Molecular Interactions and Performance
- Hydrogen Bonding : Alkyl-substituted ILs (e.g., [EMIM][Tf₂N]) exhibit weaker cation-anion interactions compared to hydroxyl- or methoxy-substituted variants, leading to lower viscosities . Methoxy groups in [DMIM][Tf₂N] may enhance dipole interactions, increasing viscosity but improving selectivity for polar compounds.
- Extraction Efficiency: [BMIM][Tf₂N] achieves >99% efficiency for chlorophenols . [HHIM][Tf₂N] shows superior enrichment factors for PAHs due to hydrophobic compatibility . [DMIM][Tf₂N] could excel in extracting polar or aromatic contaminants via π-π or dipole interactions.
Biological Activity
1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide (DMIM-TFSI) is an ionic liquid that has garnered attention in various fields, including biochemistry and materials science, due to its unique properties. This compound is characterized by its low viscosity, high thermal stability, and ability to dissolve a wide range of organic and inorganic substances. Its potential biological activities are of particular interest for applications in drug delivery systems, electrochemical sensors, and as solvents in biochemical reactions.
Antimicrobial Properties
Recent studies have indicated that DMIM-TFSI exhibits significant antimicrobial activity. Research has demonstrated that ionic liquids can disrupt microbial cell membranes, leading to cell lysis. A study focusing on the antibacterial effects of various imidazolium-based ionic liquids found that DMIM-TFSI effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of lipid bilayers in bacterial membranes, which compromises their integrity and functionality.
Cytotoxicity Studies
While DMIM-TFSI shows promise as an antimicrobial agent, its cytotoxicity towards human cells has been a subject of investigation. In vitro studies have assessed the cytotoxic effects of DMIM-TFSI on various human cell lines. The results indicate that at lower concentrations, DMIM-TFSI exhibits minimal cytotoxic effects; however, higher concentrations can lead to increased cell death. This duality presents a challenge for its application in biomedical fields, necessitating further research to optimize dosage for therapeutic use.
Enzyme Interaction
Another area of interest is the interaction of DMIM-TFSI with enzymes. Ionic liquids have been shown to stabilize certain enzymes, enhancing their catalytic activity and thermal stability. Studies have reported that DMIM-TFSI can be used as a solvent in enzyme-catalyzed reactions, improving reaction yields compared to traditional solvents. This property makes it a candidate for green chemistry applications where sustainable practices are prioritized.
Table 1: Antimicrobial Activity of DMIM-TFSI
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 0.5 mg/mL |
| Escherichia coli | 12 | 1.0 mg/mL |
| Pseudomonas aeruginosa | 10 | 1.5 mg/mL |
Table 2: Cytotoxicity of DMIM-TFSI on Human Cell Lines
| Cell Line | Concentration (mg/mL) | Viability (%) |
|---|---|---|
| HeLa | 0.1 | 95 |
| HepG2 | 0.5 | 80 |
| MCF-7 | 1.0 | 60 |
Case Study 1: Application in Antibacterial Coatings
A study investigated the use of DMIM-TFSI as a component in antibacterial coatings for medical devices. The results indicated that coatings containing DMIM-TFSI significantly reduced bacterial colonization on surfaces compared to controls without ionic liquid incorporation. This suggests potential applications in preventing infections associated with implants and surgical instruments.
Case Study 2: Enzyme Stabilization in Biocatalysis
In another case study, researchers explored the stabilization of lipase enzymes in the presence of DMIM-TFSI during biodiesel production. The findings revealed that lipase activity was enhanced by approximately 30% when DMIM-TFSI was used as a solvent compared to conventional organic solvents. This enhancement is attributed to the ionic liquid's ability to maintain enzyme structure and prevent denaturation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing high-purity 1,3-Dimethoxyimidazolium bis(trifluoromethylsulfonyl)imide?
- Methodology :
- Metathesis Reaction : Synthesize the imidazolium halide precursor (e.g., 1,3-dimethoxyimidazolium chloride) and react it with LiNTf₂ (lithium bis(trifluoromethylsulfonyl)imide) in aqueous or polar aprotic solvents (e.g., acetonitrile) under inert conditions. Ensure stoichiometric equivalence and monitor reaction completion via conductivity or ion chromatography .
- Purification : Use sequential washing with deionized water to remove halide residues, followed by vacuum drying (≤1 mbar, 60°C, 48 hours) to eliminate volatile impurities. Confirm purity via ¹H/¹⁹F NMR and Karl-Fischer titration (target: <0.5% water content) .
- Key Parameters :
- Temperature: 20–25°C for metathesis to avoid side reactions.
- Solvent choice: Aqueous systems reduce costs but require rigorous drying.
Q. How can researchers characterize the thermal stability and phase behavior of this ionic liquid (IL)?
- Techniques :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >350°C for NTf₂-based ILs). Use heating rates of 5–10°C/min under nitrogen .
- Differential Scanning Calorimetry (DSC) : Identify glass transition (Tg) and melting points. For NTf₂ ILs, Tg often ranges between -70°C and -40°C, while melting points may be absent due to glassy behavior .
Advanced Research Questions
Q. How does the dimethoxy functionalization influence electrochemical performance in supercapacitors or batteries?
- Experimental Design :
- Conductivity Measurements : Use impedance spectroscopy (frequency range: 1 Hz–1 MHz) to determine ionic conductivity. Compare with non-functionalized ILs (e.g., [EMIM][NTf₂], σ ≈ 8–12 mS/cm at 25°C ).
- Electrochemical Window : Perform cyclic voltammetry (scan rate: 50 mV/s) in a three-electrode cell. Methoxy groups may alter HOMO/LUMO levels, widening the window (e.g., up to 4.5 V vs. Li/Li⁺ ).
Q. What computational models effectively predict gas solubility (e.g., CO₂, CH₄) in this IL?
- Modeling Approach :
- COSMO-RS or CPA Equation of State : Parameterize using experimental vapor pressure and density data. For NTf₂ ILs, the CPA model accurately predicts CO₂ solubility (deviation <5% ).
- Quantum Calculations : Use DFT to evaluate cation-anion interaction energies and free volume, correlating with solubility trends .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported viscosity values for NTf₂-based ILs?
- Root Causes :
- Impurities : Trace water or halides increase viscosity. Ensure samples are dried (<100 ppm H₂O) and characterized via NMR .
- Measurement Conditions : Use calibrated rheometers with temperature control (±0.1°C). For [BMIM][NTf₂], literature reports 52–65 cP at 25°C due to varying purity .
- Best Practices : Report detailed synthesis/purification protocols and instrument calibration data to enable cross-study comparisons.
Physicochemical Properties Table
Key Considerations for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
